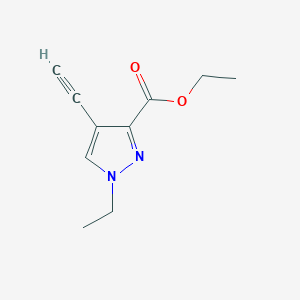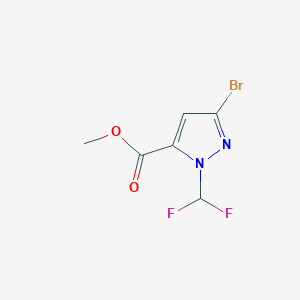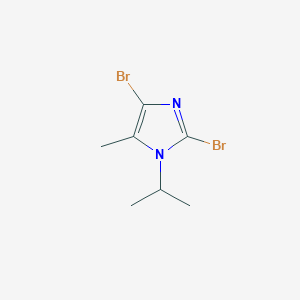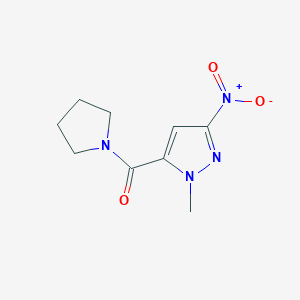![molecular formula C28H27N3O5 B10910592 2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10910592.png)
2-(3-ethoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and trimethoxyphenyl groups attached to a quinolinecarbohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the quinolinecarbohydrazide core. This is followed by the introduction of the ethoxyphenyl and trimethoxyphenyl groups through condensation reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-PHENYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares a similar hydrazide structure but differs in the phenyl group attached to the hydrazide moiety.
3,4,5-Trimethoxyphenylacetic acid: While not a direct analog, this compound contains the trimethoxyphenyl group and is used in similar synthetic applications.
Uniqueness
2-(3-ETHOXYPHENYL)-N’~4~-[(E)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is unique due to its combination of ethoxyphenyl and trimethoxyphenyl groups attached to a quinolinecarbohydrazide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H27N3O5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O5/c1-5-36-20-10-8-9-18(13-20)24-15-22(21-11-6-7-12-23(21)30-24)28(32)31-29-17-19-14-26(34-3)27(35-4)16-25(19)33-2/h6-17H,5H2,1-4H3,(H,31,32)/b29-17+ |
InChI Key |
MTMIKZSKQSEZCK-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C=C4OC)OC)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910518.png)

![N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10910527.png)

![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
![1-cyclopentyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910577.png)

![N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine](/img/structure/B10910593.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910599.png)
